molecular formula C11H7Cl2NO B1627195 2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone CAS No. 893612-69-6

2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone

Cat. No. B1627195
M. Wt: 240.08 g/mol
InChI Key: FLNZXANJCXCHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DCPM is a synthetic analog of the naturally occurring compound phenol. It serves as a building block in the synthesis of various other compounds. Its versatility makes it suitable for diverse applications.





  • Synthesis Analysis

    The synthesis of 2,6-DCPM typically involves the reaction of 2,6-dichloroaniline with cyclopentanone in the presence of potassium carbonate and glacial acetic acid. Purification and characterization follow, often using techniques like X-ray diffraction studies.





  • Molecular Structure Analysis

    2,6-DCPM has a molecular formula of C₁₁H₇Cl₂NO. It consists of a ketone group, a 1H-pyrrole-3-carboxamide group, and two chlorine atoms attached to the 2 and 6 positions of the phenyl ring.





  • Chemical Reactions Analysis

    Compounds related to 2,6-DCPM have been studied for their potential as anticancer and antimicrobial agents. Research involving heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has shown promising results against cancer cell lines and pathogenic bacterial and fungal strains.





  • Physical And Chemical Properties Analysis



    • White crystalline powder with a melting point of 87-93°C

    • Soluble in water and ethanol

    • Molecular weight: 240.08 g/mol




  • Scientific Research Applications

    • Scientific Field: Medicinal Chemistry

      • Application Summary : Compounds related to 2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone have been synthesized and studied for their potential as anticancer and antimicrobial agents. Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
      • Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. In general, these compounds are being studied for their potential to inhibit various biological processes, which could make them useful in treating a variety of diseases .
    • Scientific Field: Drug Development

      • Application Summary : Pyrroles are present in numerous natural products, such as alkaloids and heme, and are known to interact with various biological processes. This suggests 2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone could be a potential scaffold for the development of new drugs or other bioactive compounds.
      • Results or Outcomes : The goal of this process would be to identify new compounds that have the desired biological activity and are safe and effective for use in humans. The specific results or outcomes would depend on the specific drugs being developed.
    • Scientific Field: Antimicrobial Research

      • Application Summary : Pyrrole derivatives, including potentially 2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone, have been studied for their antimicrobial properties . They could be used in the development of new antibiotics or antifungal drugs .
      • Methods of Application : These compounds would typically be synthesized in a lab and then tested against various types of bacteria or fungi to determine their antimicrobial activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at inhibiting the growth of harmful microorganisms .
    • Scientific Field: Antiviral Research

      • Application Summary : Some pyrrole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs .
      • Methods of Application : These compounds would be synthesized and then tested against various types of viruses to determine their antiviral activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at inhibiting viral replication .
    • Scientific Field: Anti-inflammatory Research

      • Application Summary : Pyrrole derivatives have been studied for their anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs .
      • Methods of Application : These compounds would be synthesized and then tested in models of inflammation to determine their anti-inflammatory activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at reducing inflammation .
    • Scientific Field: Antitumor Research

      • Application Summary : Some pyrrole derivatives have shown potential as antitumor agents . They could be used in the development of new cancer treatments .
      • Methods of Application : These compounds would be synthesized and then tested in models of cancer to determine their antitumor activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at inhibiting tumor growth .
    • Scientific Field: Antipsychotic Research

      • Application Summary : Pyrrole derivatives have been studied for their potential antipsychotic properties . They could be used in the development of new antipsychotic drugs .
      • Methods of Application : These compounds would be synthesized and then tested in models of psychosis to determine their antipsychotic activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at reducing symptoms of psychosis .
    • Scientific Field: Antiprotozoal Research

      • Application Summary : Some pyrrole derivatives have shown potential as antiprotozoal agents . They could be used in the development of new antiprotozoal drugs .
      • Methods of Application : These compounds would be synthesized and then tested against various types of protozoa to determine their antiprotozoal activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at inhibiting protozoal growth .
    • Scientific Field: Antihelmintic Research

      • Application Summary : Pyrrole derivatives have been studied for their antihelmintic properties . They could be used in the development of new antihelmintic drugs .
      • Methods of Application : These compounds would be synthesized and then tested in models of helminth infections to determine their antihelmintic activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at killing or inhibiting the growth of helminths .
    • Scientific Field: Antifungal Research

      • Application Summary : Pyrrole derivatives have been studied for their antifungal properties . They could be used in the development of new antifungal drugs .
      • Methods of Application : These compounds would be synthesized and then tested against various types of fungi to determine their antifungal activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at inhibiting fungal growth .
    • Scientific Field: Antiviral Research

      • Application Summary : Pyrrole derivatives have been studied for their antiviral properties . They could be used in the development of new antiviral drugs .
      • Methods of Application : These compounds would be synthesized and then tested against various types of viruses to determine their antiviral activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at inhibiting viral replication .
    • Scientific Field: Antioxidant Research

      • Application Summary : Pyrrole derivatives have been studied for their antioxidant properties . They could be used in the development of new antioxidant drugs .
      • Methods of Application : These compounds would be synthesized and then tested in models of oxidative stress to determine their antioxidant activity .
      • Results or Outcomes : The specific results would depend on the particular study, but the goal would be to identify compounds that are effective at reducing oxidative stress .

    Safety And Hazards

    2,6-DCPM is not categorized as a medicine or drug. It has not received FDA approval for any medical condition. Avoid bodily introduction into humans or animals.




  • Future Directions

    Continued research into 2,6-DCPM derivatives and their biological activities may reveal novel applications in various fields.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    (2,6-dichlorophenyl)-(1H-pyrrol-3-yl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H7Cl2NO/c12-8-2-1-3-9(13)10(8)11(15)7-4-5-14-6-7/h1-6,14H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FLNZXANJCXCHQJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)Cl)C(=O)C2=CNC=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H7Cl2NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60587524
    Record name (2,6-Dichlorophenyl)(1H-pyrrol-3-yl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60587524
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone

    CAS RN

    893612-69-6
    Record name (2,6-Dichlorophenyl)(1H-pyrrol-3-yl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60587524
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.